5-(1,3-Dioxolan-2-yl)-1,3-thiazole
Overview
Description
5-(1,3-Dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features both a dioxolane and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a dioxolane precursor. One common method is the cyclization of a thiazole with a 1,3-dioxolane derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride
Biological Activity
The compound 5-(1,3-Dioxolan-2-yl)-1,3-thiazole is part of a broader class of thiazole derivatives that have garnered significant attention due to their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables and relevant research findings.
Overview of Thiazole Compounds
Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The incorporation of dioxolane groups into thiazole structures can enhance these activities by modifying the electronic and steric properties of the molecule.
Synthesis and Characterization
This compound can be synthesized through various methods, including lithiation followed by electrophilic substitution. This synthetic pathway allows for the introduction of various functional groups that can further modulate its biological activity. The structure can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound possesses notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 625 to 1250 µg/mL, indicating effective antibacterial potential .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 625 - 1250 |
This compound | Escherichia coli | Not effective |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against Candida albicans, a common fungal pathogen. The antifungal efficacy was also assessed using MIC values similar to those used for bacterial testing .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have been reported to induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
- Antitumor Activity : A study demonstrated the ability of thiazole analogs to inhibit histone acetylase activity in glioblastoma cells. The results indicated that these compounds could effectively induce apoptosis in cancer cells .
- Antimicrobial Screening : In a comprehensive screening of various thiazole derivatives, this compound exhibited superior activity against multiple bacterial strains compared to other tested compounds .
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJAQBUOYQZUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773087-09-5 | |
Record name | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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